molecular formula C16H13N3O3S B12159637 2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12159637
M. Wt: 327.4 g/mol
InChI Key: ONFBDKMZJWFSLO-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a cyclopropyl group, a thiazole ring, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives, thiazole-containing molecules, and cyclopropyl-substituted compounds. Examples include:

Uniqueness

What sets 2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its unique combination of structural features, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C16H13N3O3S/c1-8-7-23-16(17-8)18-13(20)9-2-5-11-12(6-9)15(22)19(14(11)21)10-3-4-10/h2,5-7,10H,3-4H2,1H3,(H,17,18,20)

InChI Key

ONFBDKMZJWFSLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

Origin of Product

United States

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